REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][CH:7]=1.[OH-].[Na+]>CO.[Pd]>[C:8]([C:5]1[N:4]=[C:3]([C:12]([OH:14])=[O:13])[CH:2]=[CH:7][N:6]=1)([CH3:11])([CH3:9])[CH3:10] |f:1.2|
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Name
|
|
Quantity
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1.65 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=NC1)C(C)(C)C)C(=O)O
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Name
|
|
Quantity
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19.1 mL
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was degassed under vacuum/nitrogen
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Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the methanol was removed under vacuum
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Type
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ADDITION
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Details
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the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL)
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Type
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EXTRACTION
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Details
|
The resulting suspension was extracted with ethyl acetate (4×50 mL)
|
Type
|
WASH
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Details
|
the combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
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Details
|
concentrated in-vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |